molecular formula C12H10N4OS B6462692 3-(methylsulfanyl)-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 2548988-75-4

3-(methylsulfanyl)-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No. B6462692
CAS RN: 2548988-75-4
M. Wt: 258.30 g/mol
InChI Key: ODRIXEFCYKQYAZ-UHFFFAOYSA-N
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Description

The compound “3-(methylsulfanyl)-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” is a type of heterocyclic compound . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . One of the outstanding structural features innate to heterocycles, which continues to be exploited to great advantage by the drug industry, lies in their ability to manifest substituents around a core scaffold in defined three-dimensional (3D) representations .


Synthesis Analysis

A suitable approach to the synthesis of 3,7-disubstituted [1,2,4]triazolo [4,3-a]pyrazin-8 (7H)-ones starting from esters of oxalic acid monoamides via cyclization of intermediate 3-hydrazinopyrazin-2-ones has been suggested . The reaction sequence starts from known oxalic acid monoamide esters .


Molecular Structure Analysis

The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .


Chemical Reactions Analysis

The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Physical And Chemical Properties Analysis

The physical properties of the compound can be determined using various techniques, such as melting point, 1 H and 13 C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

Scientific Research Applications

3-(methylsulfanyl)-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one has been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. It has been used as an inhibitor of the enzyme S-adenosylhomocysteine hydrolase (SAHase), which is involved in the biosynthesis of polyamines. It has also been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This compound has also been studied for its potential anti-inflammatory, anti-cancer, and antifungal activities.

Advantages and Limitations for Lab Experiments

3-(methylsulfanyl)-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one has been shown to be a useful tool in the laboratory due to its ability to inhibit the enzymes SAHase and COX-2. It is relatively easy to synthesize and is relatively stable in solution. However, it is important to note that this compound is a synthetic compound, and its effects may not be identical to those of natural compounds. In addition, this compound is a relatively new compound and the long-term effects of its use are not yet known.

Future Directions

Given the potential applications of 3-(methylsulfanyl)-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one in the field of medicinal chemistry, there are a number of future directions for further research. These include exploring the potential of this compound as a therapeutic agent for the treatment of various diseases and disorders, as well as exploring its potential as an inhibitor of other enzymes involved in the biosynthesis of polyamines and prostaglandins. In addition, further research could be conducted to explore the long-term effects of this compound on the human body. Finally, further research could be conducted to explore the potential of this compound as an inhibitor of other enzymes involved in the biosynthesis of other compounds.

Synthesis Methods

3-(methylsulfanyl)-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one can be synthesized through a number of methods. The most common method involves the reaction of an amide and a sulfonamide with a nitrile oxide in the presence of a base. This reaction yields this compound as a product. Other methods include the reaction of an amide with a sulfonamide and a nitrile oxide in the presence of a Lewis acid, or the reaction of an amide and a sulfonamide with a nitrile oxide in the presence of a metal catalyst.

Safety and Hazards

This material should be considered hazardous until further information becomes available. Do not ingest, inhale, get in eyes, on skin, or on clothing. Wash thoroughly after handling .

properties

IUPAC Name

3-methylsulfanyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS/c1-18-12-14-13-10-11(17)15(7-8-16(10)12)9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRIXEFCYKQYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C2N1C=CN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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